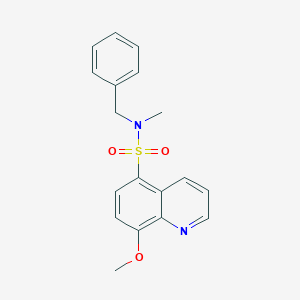
2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyloxy group: This step may involve the use of benzyl alcohol or a benzyl halide in the presence of a base.
Addition of the cyclohexenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Incorporation of the amino and cyano groups: These functional groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Ketones, alcohols.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
Chromenes are known for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound may be studied for similar activities.
Medicine
Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry
The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of “2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” would depend on its specific biological activity. Generally, chromenes can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: Lacks the benzyloxy and cyclohexenyl groups.
7-benzyloxy-4H-chromene-3-carbonitrile: Lacks the amino and cyclohexenyl groups.
4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile: Lacks the amino and benzyloxy groups.
Uniqueness
The presence of the amino, benzyloxy, and cyclohexenyl groups in “2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” makes it unique, potentially leading to distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C23H22N2O2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-amino-4-cyclohex-3-en-1-yl-7-phenylmethoxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H22N2O2/c24-14-20-22(17-9-5-2-6-10-17)19-12-11-18(13-21(19)27-23(20)25)26-15-16-7-3-1-4-8-16/h1-5,7-8,11-13,17,22H,6,9-10,15,25H2 |
InChI-Schlüssel |
UNXGDHGUVNEYOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC(=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[6-Amino-5-cyano-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B15007461.png)

![2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro-](/img/structure/B15007468.png)
![4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15007482.png)
![5-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(phenyl)amino]-5-oxopentanoic acid](/img/structure/B15007487.png)

![3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B15007495.png)
![7-(Trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15007497.png)
![2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B15007504.png)
![1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone](/img/structure/B15007512.png)

![3-butyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15007539.png)
![3-(3-Ethoxy-4-methoxyphenyl)-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15007545.png)
